2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
2-((Difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Difluoromethylsulfonyl Group: This group can be added using a sulfonylation reaction with a difluoromethylsulfonyl chloride reagent.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction between a benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and isoxazole rings.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzamide core can yield amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can serve as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-((Trifluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-((Difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the difluoromethylsulfonyl group and the specific arrangement of functional groups in 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide gives it unique chemical and physical properties compared to its analogs. These differences can result in distinct biological activities and applications.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S2/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-12(24-20-10)13-5-3-7-25-13/h1-8,16H,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABLSSDYNAOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)S(=O)(=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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